N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride
Description
This compound (hereafter referred to as Compound A) is a chiral small molecule featuring a 1,2-oxazole core substituted with a 1-methylpyrazol-4-yl group at position 3 and a carboxamide-linked (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl moiety. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications . Commercial availability through suppliers like Samulpharma-Carbohydrate Chemistry underscores its relevance in medicinal chemistry research .
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2.ClH/c1-22-9-11(8-19-22)13-7-15(24-21-13)17(23)20-14-6-10-4-2-3-5-12(10)16(14)18;/h2-5,7-9,14,16H,6,18H2,1H3,(H,20,23);1H/t14-,16-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNKJHRNBIPNKB-VNYZMKMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=C2)C(=O)NC3CC4=CC=CC=C4C3N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NOC(=C2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Spectroscopic and Structural Analysis
Nuclear Magnetic Resonance (NMR) studies of similar compounds (e.g., rapamycin analogs in ) reveal that substituents at specific positions (e.g., regions A and B in Figure 6 of ) cause distinct chemical shifts. For Compound A :
- The 1-methylpyrazol-4-yl group likely induces upfield/downfield shifts in protons adjacent to the oxazole ring, comparable to shifts observed in 1,3-dimethylpyrazole derivatives .
- The indenyl moiety’s rigid bicyclic structure may produce unique splitting patterns in $ ^1H $-NMR, differentiating it from flexible alkyl chains in analogs like N-(1,3-benzodioxol-5-ylmethyl) derivatives .
Physicochemical and Bioactive Properties
- 1,2-Oxazole cores are associated with kinase inhibition and antimicrobial activity in analogs .
- Hydrochloride salt formation (as in Compound A ) improves solubility over free-base forms, a trait critical for in vivo efficacy .
- Steric effects: The indenyl group’s bulk may reduce off-target interactions compared to smaller substituents (e.g., methylaminoethyl in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
